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Compound of Interest

Compound Name:
2-(1,3-Benzothiazol-2-yl)propan-1-

amine

CAS No.: 1223501-17-4

Cat. No.: B1520315

Get Quote

Executive Summary & Molecule Profile[1]
Target Molecule: 2-(1,3-Benzothiazol-2-yl)propan-1-amine Chemical Formula: C₁₀H₁₂N₂S

Molecular Weight: 192.28 g/mol CAS Registry Number: 157763-14-9 (Free base), 47002323

(Dihydrochloride salt) IUPAC Name: 2-(1,3-benzothiazol-2-yl)propan-1-amine[1][2]

Structural Analysis & Significance
The target molecule features a benzothiazole core substituted at the C2 position with a 1-

amino-2-propyl chain. This structural motif serves as a critical bioisostere for indole-based

alkaloids and is a privileged scaffold in medicinal chemistry, often associated with kinase

inhibition, GPCR modulation, and antimicrobial activity. The presence of the chiral center at the

-position relative to the amine introduces stereochemical considerations essential for structure-
activity relationship (SAR) studies.

This guide details three distinct synthetic pathways, prioritized by yield, scalability, and

operational simplicity.
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Retrosynthetic Analysis
To design the most efficient synthesis, we deconstruct the target molecule into accessible

precursors. The primary disconnection occurs at the C-N bond (reductive approach) or the

Heterocycle-C bond (condensation approach).

2-(1,3-Benzothiazol-2-yl)propan-1-amine
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Figure 1: Retrosynthetic disconnection showing the three primary pathways. The Nitrile

Reduction pathway (Red) is the most direct modern route.

Pathway 1: Nitrile Alkylation & Reduction
(Recommended)
This pathway is the most robust method for generating the target. It relies on the high acidity of

the

-proton in 2-benzothiazoleacetonitrile, allowing for facile alkylation, followed by a standard
nitrile reduction.

Step 1: Synthesis of 2-(1,3-Benzothiazol-2-
yl)propanenitrile
Mechanism: Nucleophilic substitution (
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). Reagents: 2-Benzothiazoleacetonitrile, Sodium Hydride (NaH), Methyl Iodide (MeI).

Experimental Protocol:

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and

nitrogen inlet.

Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF

(50 mL) at 0°C.

Addition: Dropwise add a solution of 2-benzothiazoleacetonitrile (1.0 equiv) in THF over 15

minutes. Evolution of

gas will be observed.[3][4][5] Stir for 30 minutes at 0°C until gas evolution ceases and the
solution turns yellow/orange (formation of the carbanion).

Alkylation: Add Methyl Iodide (1.1 equiv) dropwise.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-4 hours. Monitor

by TLC (Hexane:EtOAc 4:1).

Workup: Quench carefully with saturated

solution. Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Step 2: Reduction to 2-(1,3-Benzothiazol-2-yl)propan-1-
amine
Mechanism: Hydride transfer. Reagents: Lithium Aluminum Hydride (

).[4][6]

Experimental Protocol:
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Setup: Flame-dry a 100 mL RBF under Argon.

Reagent Prep: Suspend

(2.0 equiv) in anhydrous THF (20 mL) at 0°C.

Addition: Dissolve the nitrile from Step 1 (1.0 equiv) in THF (10 mL) and add dropwise to the

hydride suspension.

Reduction: Heat the mixture to reflux (66°C) for 4-6 hours.

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH (

mL), then water (

mL) where

= grams of

used. Stir until a white granular precipitate forms.

Isolation: Filter through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield

the crude amine.

Salt Formation (Optional but Recommended): Dissolve the oil in minimal ethanol and add 2M

HCl in ether to precipitate the dihydrochloride salt.

Pathway 2: Cyclocondensation (Classical Approach)
This method constructs the benzothiazole ring and the side chain simultaneously. It is useful if

the nitrile precursor is unavailable or if specific chiral amino acids are used to induce

stereochemistry (though racemization is a risk at high temperatures).

Reagents: 2-Aminothiophenol, N-Phthaloyl-3-amino-2-methylpropanoic acid (or similar

protected

-amino acid). Catalyst: Polyphosphoric Acid (PPA).
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Experimental Protocol:

Mixing: In a chemically resistant beaker, mix 2-aminothiophenol (1.0 equiv) and the protected

amino acid (1.0 equiv) with PPA (10-15 g per gram of reactant).

Cyclization: Heat the mixture to 120-140°C with overhead stirring. The mixture will become a

viscous syrup. Maintain temperature for 4-6 hours.

Quench: Cool to ~60°C and pour the syrup into crushed ice/water with vigorous stirring.

Neutralize with solid

or conc.

to pH 8.

Extraction: Extract the precipitate or oil with

.

Deprotection: If a phthalimide protecting group was used, reflux the intermediate in Ethanol

with Hydrazine Hydrate (3.0 equiv) for 2 hours (Ing-Manske procedure) to liberate the

primary amine.

Comparative Data Analysis
Feature

Pathway 1: Nitrile
Reduction

Pathway 2:
Cyclocondensation

Step Count 2 Steps 2-3 Steps (requires protection)

Overall Yield High (65-80%) Moderate (40-60%)

Atom Economy Good Lower (due to PPA waste)

Purification Standard Chromatography Requires Acid/Base Extraction

Scalability Excellent (Linear scale-up)
Difficult (Viscous PPA

handling)

Key Risk
Handling

(Pyrophoric)
High Temp / Racemization
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Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral data must be

verified.

1H NMR (400 MHz, DMSO-d6):

8.0-7.4 (m, 4H, Benzothiazole Ar-H)

3.6-3.4 (m, 1H, CH-Benzothiazole)

3.0-2.8 (m, 2H,

)

1.4 (d, 3H,

)

Note: Amine protons may appear broad or exchange with solvent.

Mass Spectrometry (ESI+):

Calculated

Found

Workflow Visualization
The following diagram illustrates the decision logic and process flow for the recommended

Nitrile Reduction pathway.
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Product: 2-(1,3-Benzothiazol-2-yl)propan-1-amine
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Figure 2: Operational workflow for the synthesis via the Nitrile Reduction pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1520315?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520315?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

